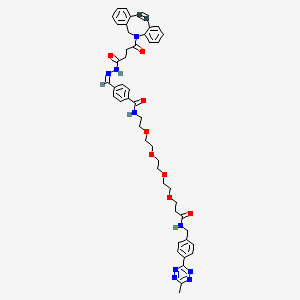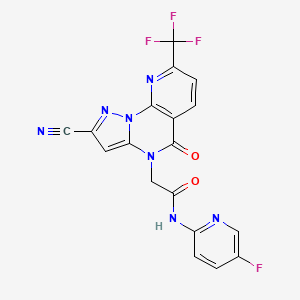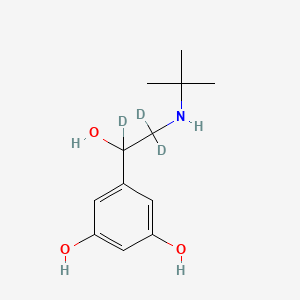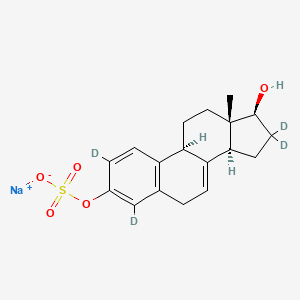
Methyltetrazine-PEG4-hydrazone-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG4-hydrazone-DBCO is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing both a dibenzocyclooctyne (DBCO) group and a methyltetrazine group. The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups, while the methyltetrazine group can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG4-hydrazone-DBCO involves multiple steps. The key steps include the functionalization of polyethylene glycol (PEG) with hydrazone and the subsequent attachment of methyltetrazine and DBCO groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Methyltetrazine-PEG4-hydrazone-DBCO undergoes several types of reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules.
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine group reacts with TCO-containing molecules
Common Reagents and Conditions:
SPAAC: Typically involves azide-containing molecules and is performed under mild conditions without the need for a catalyst.
iEDDA: Involves TCO-containing molecules and is also performed under mild conditions
Major Products:
SPAAC Reaction: Forms stable triazole linkages.
iEDDA Reaction: Forms stable dihydropyridazine linkages
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG4-hydrazone-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of bioconjugates and other advanced materials
Wirkmechanismus
The mechanism of action of Methyltetrazine-PEG4-hydrazone-DBCO involves its ability to undergo specific chemical reactions. The DBCO group reacts with azide-containing molecules through SPAAC, forming stable triazole linkages. The methyltetrazine group reacts with TCO-containing molecules through iEDDA, forming stable dihydropyridazine linkages. These reactions are highly specific and occur under mild conditions, making the compound an effective tool for bioconjugation and other applications .
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-PEG4-DBCO: Similar structure but lacks the hydrazone group.
Methyltetrazine-PEG3-DBCO: Shorter PEG chain.
Methyltetrazine-PEG4-aldehyde: Contains an aldehyde group instead of DBCO
Uniqueness: Methyltetrazine-PEG4-hydrazone-DBCO is unique due to its combination of methyltetrazine, PEG4, hydrazone, and DBCO groups. This combination allows it to participate in both SPAAC and iEDDA reactions, making it a versatile tool for various applications .
Eigenschaften
Molekularformel |
C48H51N9O8 |
|---|---|
Molekulargewicht |
882.0 g/mol |
IUPAC-Name |
4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C48H51N9O8/c1-35-52-55-47(56-53-35)40-14-10-36(11-15-40)32-50-44(58)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-48(61)41-16-12-37(13-17-41)33-51-54-45(59)20-21-46(60)57-34-42-8-3-2-6-38(42)18-19-39-7-4-5-9-43(39)57/h2-17,33H,20-32,34H2,1H3,(H,49,61)(H,50,58)(H,54,59)/b51-33- |
InChI-Schlüssel |
ZJVZNEHWFCHHDP-UVXOUDFXSA-N |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)/C=N\NC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=NNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)

